5-[1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
Overview
Description
“5-[1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone” is a benzimidazole derivative . Benzimidazole derivatives are known for their diverse biological activities and have been explored for therapeutic possibilities .
Molecular Structure Analysis
The molecular structure of similar compounds can be established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography . The SMILES string for a similar compound isClC1=CC=C (C=C1)CN2C (CO)=NC3=C2C=CC=C3
.
Scientific Research Applications
Catalytic Applications
- Benzimidazolium salts and their related palladium complexes, including those similar to 5-[1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone, have been utilized in catalysis, particularly in carbon–carbon bond-forming reactions. These compounds demonstrate high efficiency in asymmetric biaryl compound formation, even at low loadings (Akkoç et al., 2016).
Inhibition of Heme Oxygenase
- Certain analogs based on the structure of clemizole, which is similar to 5-[1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone, have been synthesized as novel inhibitors of heme oxygenase (HO). These compounds show potent and selective inhibition of the HO-2 isozyme and are considered candidates for pharmacological and therapeutic applications (Vlahakis et al., 2013).
Anticancer Potential
- Organometallic complexes containing 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, which share structural similarities with 5-[1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone, have been synthesized and studied for their potential as anticancer agents. These complexes have shown cytotoxicity and cell cycle effects in human cancer cells, as well as inhibitory activity against cyclin-dependent kinases (Stepanenko et al., 2011).
DNA Topoisomerase I Inhibition
- Some 1H-benzimidazole derivatives, similar in structure to 5-[1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone, have been identified as inhibitors of mammalian type I DNA topoisomerases. These compounds could be significant in the context of antibacterial, antifungal, and antiviral activities (Alpan et al., 2007).
properties
IUPAC Name |
5-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O/c20-15-8-5-13(6-9-15)12-23-17-4-2-1-3-16(17)22-19(23)14-7-10-18(24)21-11-14/h1-11H,12H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPGFKIUIOOABO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)C4=CNC(=O)C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331735 | |
Record name | 5-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665885 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-[1-(4-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone | |
CAS RN |
400077-26-1 | |
Record name | 5-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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